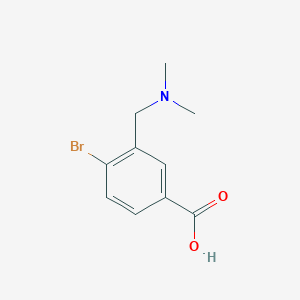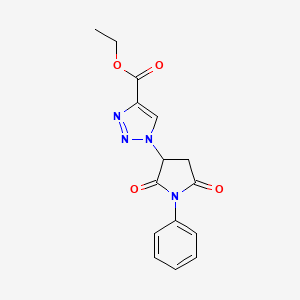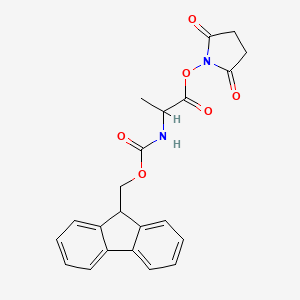![molecular formula C17H19NO6S B12498138 N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)
N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides. This compound features a benzyl group attached to a 3,4-dimethoxybenzenesulfonamido moiety, which is further connected to an acetic acid group. The presence of both sulfonamide and acetic acid functionalities makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid typically involves the following steps:
Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 3,4-dimethoxyaniline using chlorosulfonic acid to produce 3,4-dimethoxybenzenesulfonyl chloride.
N-benzylation: The sulfonyl chloride is then reacted with benzylamine to form N-benzyl-3,4-dimethoxybenzenesulfonamide.
Acetylation: Finally, the N-benzyl-3,4-dimethoxybenzenesulfonamide is acetylated using chloroacetic acid under basic conditions to yield (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl-substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of sulfonamide-based ligands and catalysts.
Biology:
- Investigated for its potential as an antibacterial and antifungal agent due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The compound may also interact with other molecular targets and pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is unique due to the presence of both benzyl and 3,4-dimethoxy groups, which may enhance its biological activity and specificity compared to simpler sulfonamides. The acetic acid functionality also provides additional sites for chemical modification, potentially leading to the development of novel derivatives with improved properties.
Propriétés
Formule moléculaire |
C17H19NO6S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C17H19NO6S/c1-23-15-9-8-14(10-16(15)24-2)25(21,22)18(12-17(19)20)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,20) |
Clé InChI |
QPOYOTJVXXOBII-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Tert-butoxycarbonyl)-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12498094.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12498101.png)
![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12498114.png)

![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12498126.png)


![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)
